molecular formula C11H15BrFN3O B1674969 Flubrobenguane F18 CAS No. 1037359-47-9

Flubrobenguane F18

Cat. No.: B1674969
CAS No.: 1037359-47-9
M. Wt: 303.16 g/mol
InChI Key: ZYULQCDNUYJBRI-HSGWXFLFSA-N
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Description

Flubrobenguane F18, also known as N-[3-bromo-4-(3-[18F]fluoropropoxy)benzyl]guanidine, is a radiopharmaceutical compound labeled with fluorine-18. It is primarily used for imaging myocardial sympathetic innervation and assessing neuronal activity of the myocardium. This compound is particularly valuable in the imaging of neuroendocrine tumors and for risk stratification in heart failure .

Preparation Methods

Flubrobenguane F18 is synthesized through a nucleophilic substitution reaction. The synthetic route involves the nucleophilic attack by fluorine-18 on a brosylated precursor, followed by high-performance liquid chromatography (HPLC) purification and reformulation . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the nucleophilic substitution. Industrial production methods also follow similar synthetic routes, ensuring high purity and specific activity of the final product .

Mechanism of Action

Flubrobenguane F18 exerts its effects by targeting the norepinephrine transporter. The compound is taken up into myocardial cells via this transporter, allowing for the imaging of sympathetic innervation. The uptake is diminished in patients with ischemic cardiomyopathy due to progressive denervation . This mechanism makes it a valuable tool for non-invasive imaging of the cardiac sympathetic nervous system .

Comparison with Similar Compounds

Flubrobenguane F18 is often compared with other radiopharmaceuticals used for similar purposes:

This compound stands out due to its specific activity, rapid clearance from blood and lungs, and its ability to provide early cardiac imaging .

Properties

IUPAC Name

2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN3O/c12-9-6-8(7-16-11(14)15)2-3-10(9)17-5-1-4-13/h2-3,6H,1,4-5,7H2,(H4,14,15,16)/i13-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYULQCDNUYJBRI-HSGWXFLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN=C(N)N)Br)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CN=C(N)N)Br)OCCC[18F]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037359-47-9
Record name Flubrobenguane F18 [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037359479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flubrobenguane F18
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8LF7W971UM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LF7W971UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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